molecular formula C18H21N5O B11250341 N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine

N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B11250341
M. Wt: 323.4 g/mol
InChI Key: DNZAANIVHXLERW-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine: is a synthetic organic compound that features a benzyl group, a methoxyphenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology: In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules. It may also serve as a probe in biochemical assays .

Medicine: Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine involves its interaction with specific molecular targets. The benzyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect .

Comparison with Similar Compounds

Comparison: N-benzyl-2-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]propan-2-amine is unique due to the presence of the tetrazole ring, which is not found in the similar compounds listed above. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-benzyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C18H21N5O/c1-18(2,19-13-14-7-5-4-6-8-14)17-20-21-22-23(17)15-9-11-16(24-3)12-10-15/h4-12,19H,13H2,1-3H3

InChI Key

DNZAANIVHXLERW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)OC)NCC3=CC=CC=C3

Origin of Product

United States

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